molecular formula C8H12Cl2N2S B1378019 4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride CAS No. 1384430-27-6

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1378019
CAS No.: 1384430-27-6
M. Wt: 239.16 g/mol
InChI Key: KVPHISUKTQPYSF-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and is substituted with chloromethyl, cyclopropyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes:

  • Condensation Reaction: : Reacting an appropriate thioamide with chloroacetic acid to form the thiazole ring.

  • Substitution Reactions: : Introducing the chloromethyl group through nucleophilic substitution reactions.

  • Further Functionalization: : Adding cyclopropyl and methyl groups through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above reactions, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reduction of the thiazole ring or its substituents.

  • Substitution: : Replacement of the chloromethyl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of thiazole sulfoxides or sulfones.

  • Reduction: : Production of reduced thiazole derivatives.

  • Substitution: : Generation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, 4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride can be employed as a tool to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, this compound may serve as a lead compound for drug discovery. Its potential to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)thiazole

  • N-cyclopropyl-N-methylthiazole

  • Chloromethyl-substituted thiazoles

Uniqueness

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride: is unique due to its specific combination of substituents on the thiazole ring. This combination can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S.ClH/c1-11(7-2-3-7)8-10-6(4-9)5-12-8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHISUKTQPYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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